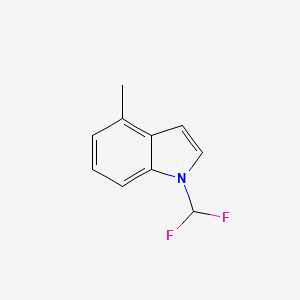
1-(difluoromethyl)-4-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-4-methyl-1H-indole, also known as DFMIM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a fluorinated indole derivative that has shown promising results in various biological assays, making it an attractive target for further research.
作用機序
1-(difluoromethyl)-4-methyl-1H-indole works by inhibiting the activity of certain enzymes in the body, particularly those involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in cancer cells and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(difluoromethyl)-4-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it an attractive target for drug development. Additionally, it has been shown to have low toxicity in animal models, which is important in ensuring its safety for human use.
One of the limitations of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its limited solubility in water. This can make it difficult to administer in animal models and can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for research on 1-(difluoromethyl)-4-methyl-1H-indole. One potential direction is to optimize its use in drug development for the treatment of cancer and inflammatory diseases. This could involve further studies to understand its mechanism of action and to develop more effective formulations for its administration.
Another potential direction is to explore its use in combination with other drugs. It has been shown to have synergistic effects with certain chemotherapy drugs, which could potentially improve their efficacy in treating cancer.
Overall, 1-(difluoromethyl)-4-methyl-1H-indole is a promising compound that has shown potential in various biological assays. Further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
合成法
1-(difluoromethyl)-4-methyl-1H-indole can be synthesized using various methods. One of the most common methods is the reaction of 4-methylindole with difluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields 1-(difluoromethyl)-4-methyl-1H-indole as a white solid with a high yield.
科学的研究の応用
1-(difluoromethyl)-4-methyl-1H-indole has been the subject of various scientific studies due to its potential use in drug development. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(difluoromethyl)-4-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-methyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)
![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
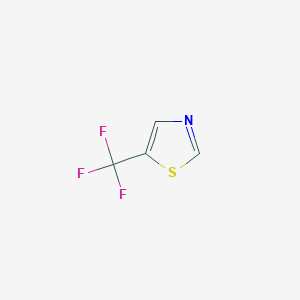

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
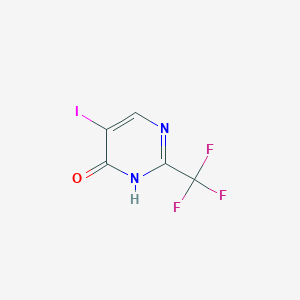
![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)
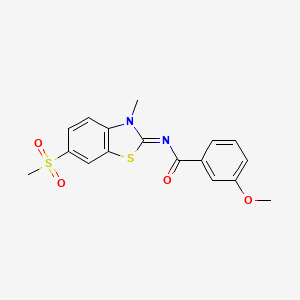
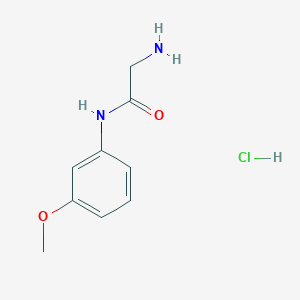
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)